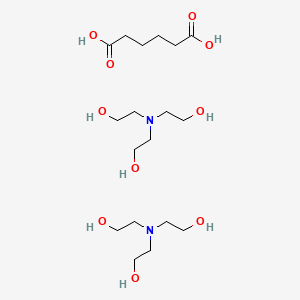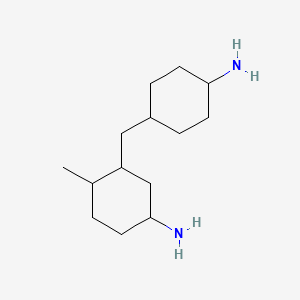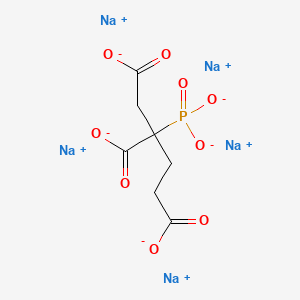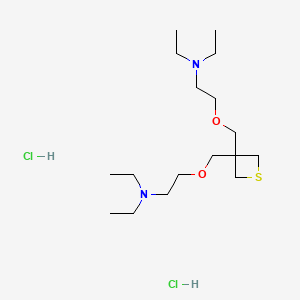
Ethanamine, 2,2'-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a thietane ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- N,N-diethyl-2-(3-methylphenoxy)ethanamine
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
Uniqueness
Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is unique due to its thietane ring structure and the presence of multiple functional groups
Properties
CAS No. |
41945-16-8 |
|---|---|
Molecular Formula |
C17H38Cl2N2O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[3-[2-(diethylamino)ethoxymethyl]thietan-3-yl]methoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C17H36N2O2S.2ClH/c1-5-18(6-2)9-11-20-13-17(15-22-16-17)14-21-12-10-19(7-3)8-4;;/h5-16H2,1-4H3;2*1H |
InChI Key |
FRJXLYPUOCMSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC1(CSC1)COCCN(CC)CC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



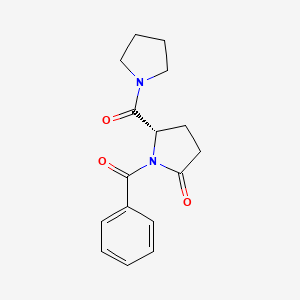

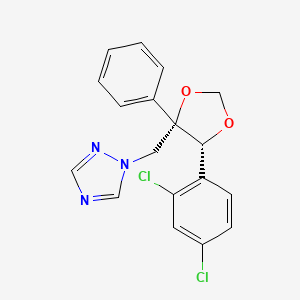
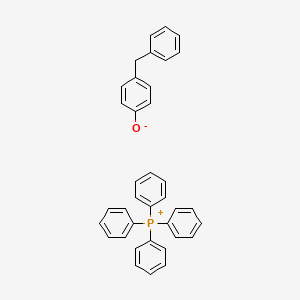



![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

